molecular formula C11H12BrN3 B3757239 6-Bromo-N-propylquinazolin-4-amine

6-Bromo-N-propylquinazolin-4-amine

Cat. No.: B3757239
M. Wt: 266.14 g/mol
InChI Key: DOZMJXJVQQNXMN-UHFFFAOYSA-N
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Description

6-Bromo-N-propylquinazolin-4-amine is a quinazoline derivative characterized by a bromine substituent at the 6-position and a propylamine group at the 4-position of the quinazoline core. Quinazolines are heterocyclic compounds with a bicyclic structure comprising two fused six-membered aromatic rings (benzene and pyrimidine).

Synthesis:
The compound is synthesized via nucleophilic aromatic substitution (SNAr) using 6-bromo-2-chloroquinazoline as the starting material. In a typical procedure (General Procedure B), the chloro group at the 4-position reacts with propylamine in isopropyl alcohol at 85°C for 6 hours, facilitated by N-ethyl-N,N-diisopropylamine (DIPEA) as a base. The crude product is purified via silica gel chromatography, achieving >99% purity .

Properties

IUPAC Name

6-bromo-N-propylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h3-4,6-7H,2,5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZMJXJVQQNXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=NC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-propylquinazolin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of 6-Bromo-N-propylquinazolin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₁₃BrN₄
  • HRMS (ESI) : m/z 297.03 [M+H]+ (calculated for C₁₁H₁₄BrN₄: 297.03)
  • HPLC Purity : >99% .

Below is a detailed comparison of 6-bromo-N-propylquinazolin-4-amine with structurally analogous compounds:

Substituent Analysis and Structural Variations
Compound Name Substituents at 4-Position Bromine Position Additional Functional Groups Reference
6-Bromo-N-propylquinazolin-4-amine Propylamine 6 None
6-Bromo-N-(1-methyl-1H-pyrazol-4-yl)quinazolin-2-amine 1-Methylpyrazole 6 Pyrazole ring
N-(4-Bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine 4-Bromo-2-fluoroaniline 6 6,7-Dimethoxy
2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine 3-(Imidazol-1-yl)propylamine 2 (bromophenyl) Imidazole ring
N-{4-[(6-Bromoquinazolin-2-yl)amino]phenyl}acetamide 4-Acetamidophenyl 6 Acetamide

Key Observations :

  • Lipophilicity : The N-propyl group in the target compound provides moderate lipophilicity, whereas derivatives with morpholine (e.g., 6-bromo-N-(4-morpholin-4-ylphenyl)quinazolin-2-amine) or methoxyethyl groups exhibit enhanced solubility due to polar substituents .
  • Electrophilic Reactivity : The 6-bromo substituent is a common site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization. Compounds with bromine at the 2-position (e.g., ) are less reactive toward SNAr due to steric hindrance .

Key Observations :

  • Yields vary significantly based on amine nucleophilicity and steric effects. Bulky amines (e.g., 1-methylpyrazole) require longer reaction times (6 hours) but achieve moderate yields (78%), while smaller amines (e.g., 4-bromo-2-fluoroaniline) react faster (2 hours) with higher yields (80%) .
  • The imidazole-containing derivative () achieves a 95% yield, likely due to the high nucleophilicity of the imidazole-propylamine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-N-propylquinazolin-4-amine
Reactant of Route 2
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6-Bromo-N-propylquinazolin-4-amine

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